ICI D1542

説明

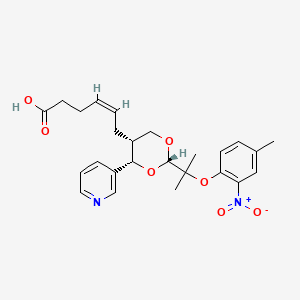

Structure

3D Structure

特性

CAS番号 |

147332-48-7 |

|---|---|

分子式 |

C25H30N2O7 |

分子量 |

470.5 g/mol |

IUPAC名 |

(Z)-6-[(2S,4S,5R)-2-[2-(4-methyl-2-nitrophenoxy)propan-2-yl]-4-pyridin-3-yl-1,3-dioxan-5-yl]hex-4-enoic acid |

InChI |

InChI=1S/C25H30N2O7/c1-17-11-12-21(20(14-17)27(30)31)34-25(2,3)24-32-16-19(8-5-4-6-10-22(28)29)23(33-24)18-9-7-13-26-15-18/h4-5,7,9,11-15,19,23-24H,6,8,10,16H2,1-3H3,(H,28,29)/b5-4-/t19-,23-,24+/m1/s1 |

InChIキー |

VGBBXLWOWUXXFE-GWLGBLMRSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)OC(C)(C)[C@H]2OC[C@H]([C@H](O2)C3=CN=CC=C3)C/C=C\CCC(=O)O)[N+](=O)[O-] |

正規SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

6-(2-(1-methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid D 1542 D1542 ICI D1542 ICI-D1542 ZD 1542 ZD1542 |

製品の起源 |

United States |

Foundational & Exploratory

ICI D1542 (ZD1542): A Dual-Action Thromboxane A2 Modulator

An In-Depth Technical Guide for Researchers and Drug Development Professionals

ICI D1542, also known as ZD1542, is a potent pharmacological agent characterized by its dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. It functions as both a selective inhibitor of thromboxane A2 synthase (TXS) and a competitive antagonist of the thromboxane A2 (TP) receptor.[1] This unique profile allows it to effectively block the production of TXA2 and simultaneously prevent the action of any residual TXA2 at its receptor, making it a subject of interest for therapeutic applications where TXA2-mediated effects are pathological.

Core Mechanism of Action

This compound exerts its effects through two distinct but complementary actions:

-

Thromboxane A2 Synthase (TXS) Inhibition: The compound directly inhibits the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a significant reduction in the biosynthesis of TXA2.

-

Thromboxane A2 (TP) Receptor Antagonism: this compound competitively binds to TP receptors, preventing the binding of TXA2 and its stable mimetic, U46619. This blockade inhibits the downstream signaling cascade that leads to platelet aggregation and smooth muscle contraction.

This dual activity ensures a comprehensive blockade of the thromboxane pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity in various in vitro models.

Table 1: Inhibition of Thromboxane A2 Synthase (TXS)

| Preparation | Species | IC50 (µM) | Notes |

| Platelet Microsomes | Human | 0.016 | Inhibition of TXB2 production.[1] |

| Whole Blood (Collagen-Stimulated) | Human | 0.018 | --- |

| Whole Blood (Collagen-Stimulated) | Rat | 0.009 | --- |

| Whole Blood (Collagen-Stimulated) | Dog | 0.049 | --- |

Table 2: Thromboxane A2 (TP) Receptor Antagonism

| Preparation | Species | Agonist | Apparent pA2 |

| Platelets | Human | U46619 | 8.3 |

| Platelets | Rat | U46619 | 8.5 |

| Platelets | Dog | U46619 | 9.1 |

| Thoracic Aorta | Rat | U46619 | 8.6 |

| Trachea | Guinea Pig | U46619 | 8.3 |

| Lung Parenchyma | Guinea Pig | U46619 | 8.5 |

Table 3: Selectivity Against Other Prostanoid Enzymes and Receptors

| Enzyme/Receptor | Preparation | Species | IC50 (µM) | Notes |

| Cyclo-oxygenase (COX) | Human Umbilical Vein Endothelial Cells (HUVEC) | Human | > 100 | Minimal effect on COX activity.[1] |

| Prostacyclin (PGI2) Synthase | Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 18.0 ± 8.6 | Weak inhibitory effect.[1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound within the arachidonic acid cascade, specifically focusing on the thromboxane A2 pathway.

Caption: Dual mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Thromboxane Synthase (TXS) Inhibition in Human Platelet Microsomes

-

Preparation of Platelet Microsomes:

-

Human platelets are obtained from healthy volunteers.

-

Platelets are washed and then homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed (e.g., 10,000 g) to remove cellular debris.

-

The resulting supernatant is then ultracentrifuged (e.g., at 100,000 g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a buffer and stored at -80°C until use.

-

-

Enzyme Assay:

-

The reaction mixture contains the platelet microsomes, a source of PGH2 (the substrate), and varying concentrations of this compound or vehicle control.

-

The reaction is initiated by the addition of PGH2 and incubated for a short period (e.g., 1-2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping solution (e.g., an acidic solution).

-

The production of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated from the concentration-response curve.

-

TP Receptor Antagonism in Platelet Aggregation

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from human, rat, or dog subjects into an anticoagulant (e.g., citrate).

-

The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

-

Aggregation Assay:

-

The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

-

PRP is pre-incubated with various concentrations of this compound or vehicle.

-

Aggregation is induced by the addition of a submaximal concentration of the TP receptor agonist U46619.

-

The extent of platelet aggregation is recorded over time.

-

-

Data Analysis:

-

The antagonist effect of this compound is determined by constructing Schild plots, where the dose-ratio is plotted against the antagonist concentration.

-

The apparent pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated.

-

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

Unraveling the Dual-Action Mechanism of ICI D1542: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ICI D1542, also referred to as ZD1542, is a potent pharmacological agent demonstrating a unique dual mechanism of action as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist. This guide provides an in-depth analysis of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound exerts its effects through two primary, synergistic actions:

-

Inhibition of Thromboxane A2 Synthase (TXS): The compound directly inhibits the enzyme responsible for the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. This inhibition leads to a decrease in TXA2 production.

-

Antagonism of Thromboxane A2 (TP) Receptors: Concurrently, this compound acts as a competitive antagonist at TP receptors. This action blocks the effects of any remaining or exogenous TXA2, preventing downstream signaling that leads to platelet activation and smooth muscle contraction.

This dual activity makes this compound a highly effective agent in modulating thromboxane-mediated physiological responses.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound from in vitro studies.

Table 1: Inhibition of Thromboxane B2 (TXB2) Production

| Parameter | Species | Preparation | Value (µM) |

| IC50 | Human | Platelet Microsomal | 0.016[1] |

| IC50 | Human | Whole Blood (Collagen-Stimulated) | 0.018[1] |

| IC50 | Rat | Whole Blood (Collagen-Stimulated) | 0.009[1] |

| IC50 | Dog | Whole Blood (Collagen-Stimulated) | 0.049[1] |

Table 2: TP-Receptor Antagonist Activity

| Parameter | Species | Preparation | Value (pA2) |

| Apparent pA2 | Human | Platelets (U46619-induced aggregation) | 8.3[1] |

| Apparent pA2 | Rat | Platelets (U46619-induced aggregation) | 8.5[1] |

| Apparent pA2 | Dog | Platelets (U46619-induced aggregation) | 9.1[1] |

| Apparent pA2 | Rat | Thoracic Aorta (U46619-mediated contractions) | 8.6[1] |

| Apparent pA2 | Guinea-pig | Trachea (U46619-mediated contractions) | 8.3[1] |

| Apparent pA2 | Guinea-pig | Lung Parenchyma (U46619-mediated contractions) | 8.5[1] |

Table 3: Selectivity Profile

| Parameter | Preparation | Value (µM) |

| IC50 | Cultured Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | > 100[1] |

| IC50 | HUVEC Prostacyclin (PGI2) Synthase | 18.0 +/- 8.6[1] |

Signaling Pathway

The signaling pathway affected by this compound is central to hemostasis and inflammation. The following diagram illustrates the points of intervention of the compound.

Caption: Dual mechanism of this compound: Inhibition of TXA2 synthesis and antagonism of the TP receptor.

Experimental Protocols

The following outlines the methodologies for the key experiments cited in the evaluation of this compound.

Thromboxane B2 (TXB2) Production Assay in Human Platelet Microsomes

-

Objective: To determine the in vitro inhibitory effect of this compound on thromboxane A2 synthase.

-

Methodology:

-

Human platelet microsomes were prepared as the source of thromboxane A2 synthase.

-

Various concentrations of this compound were pre-incubated with the microsomal preparation.

-

The enzymatic reaction was initiated by the addition of the substrate, arachidonic acid.

-

The reaction was allowed to proceed for a specified time and then terminated.

-

The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), was quantified using a specific radioimmunoassay or enzyme immunoassay.

-

The IC50 value, the concentration of this compound required to inhibit TXB2 production by 50%, was calculated from the concentration-response curve.[1]

-

Whole Blood Thromboxane Synthesis Assay

-

Objective: To assess the inhibitory effect of this compound on collagen-stimulated TXS in a more physiologically relevant matrix.

-

Methodology:

-

Freshly drawn whole blood from human, rat, and dog subjects was used.

-

Aliquots of whole blood were incubated with varying concentrations of this compound.

-

Platelet activation and subsequent TXA2 synthesis were stimulated by the addition of collagen.

-

After a defined incubation period, the reaction was stopped, and plasma was separated.

-

TXB2 levels in the plasma were measured by immunoassay.

-

IC50 values were determined by plotting the percentage inhibition of TXB2 formation against the concentration of this compound.[1]

-

Platelet Aggregation Assay

-

Objective: To evaluate the TP-receptor antagonist activity of this compound.

-

Methodology:

-

Platelet-rich plasma (PRP) was prepared from human, rat, and dog blood.

-

Platelet aggregation was monitored using a turbidimetric aggregometer.

-

A concentration-response curve to the TP-receptor agonist U46619 was established to determine the concentration causing submaximal aggregation.

-

PRP was pre-incubated with various concentrations of this compound.

-

Aggregation was then induced by the pre-determined concentration of U46619.

-

The inhibitory effect of this compound was quantified, and apparent pA2 values were calculated using a Schild plot analysis to determine the affinity of the antagonist for the TP receptor.[1]

-

Smooth Muscle Contraction Assay

-

Objective: To determine the TP-receptor antagonist activity in vascular and pulmonary smooth muscle.

-

Methodology:

-

Tissue preparations of rat thoracic aorta, guinea-pig trachea, and lung parenchyma were mounted in organ baths containing a physiological salt solution.

-

Isometric contractions were recorded.

-

Cumulative concentration-response curves to the TP-receptor agonist U46619 were generated.

-

The tissue preparations were then incubated with different concentrations of this compound.

-

The concentration-response curves to U46619 were repeated in the presence of the antagonist.

-

The parallel rightward shift of the concentration-response curves was used to calculate the apparent pA2 values, indicating the potency of this compound as a TP-receptor antagonist in these tissues.[1]

-

The following workflow diagram illustrates the general experimental process for evaluating the antagonist activity of this compound.

Caption: General experimental workflow for determining the antagonist activity of this compound.

References

ZD1542: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZD1542, a potent dual-action antagonist of the thromboxane pathway. This document consolidates key chemical information, mechanism of action, quantitative pharmacological data, and detailed experimental protocols to support further research and development efforts.

Core Compound Information

Chemical Name: 4(Z)-6-[(2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid

Chemical Structure:

(A 2D chemical structure diagram would be inserted here if the tool supported image generation. For the purpose of this text-based output, a detailed description is provided.)

The molecule features a hex-4-enoic acid chain connected to a substituted 1,3-dioxane ring. The dioxane ring is substituted at the 2-position with a 1-methyl-1-(2-nitro-4-tolyloxy)ethyl group and at the 4-position with a pyridin-3-yl group. The stereochemistry of the dioxane ring is specified as (2S, 4S, 5R).

Mechanism of Action

ZD1542 exhibits a dual mechanism of action, functioning as both a potent thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist .

-

Thromboxane A2 Synthase Inhibition: ZD1542 directly inhibits the action of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a redirection of the arachidonic acid cascade, resulting in an increased production of other prostanoids, notably prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α)[1]. The elevated levels of PGD2, a potent anti-aggregatory agent, contribute significantly to the overall anti-platelet effect of ZD1542[2].

-

Thromboxane A2 (TP) Receptor Antagonism: Independently of its enzyme inhibitory activity, ZD1542 acts as a competitive antagonist at the thromboxane A2 (TP) receptor. By blocking this receptor, it prevents the binding of any endogenously produced TXA2, thereby inhibiting its pro-aggregatory and vasoconstrictive effects[1].

This dual activity makes ZD1542 a highly effective inhibitor of platelet aggregation and smooth muscle contraction induced by arachidonic acid and its downstream metabolites.

Signaling Pathway Diagram

Caption: Signaling pathway of ZD1542's dual action.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of ZD1542 from various studies.

Table 1: Thromboxane A2 Synthase Inhibitory Activity

| Assay Condition | Species | IC50 (µM) |

| Human Platelet Microsomal TXB2 Production | Human | 0.016[1] |

| Collagen-Stimulated TXS in Whole Blood | Human | 0.018[1] |

| Collagen-Stimulated TXS in Whole Blood | Rat | 0.009[1] |

| Collagen-Stimulated TXS in Whole Blood | Dog | 0.049[1] |

| Cultured HUVEC Cyclo-oxygenase | Human | > 100[1] |

| Cultured HUVEC Prostacyclin Synthase | Human | 18.0 ± 8.6[1] |

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity

| Preparation | Agonist | Species | Apparent pA2 |

| Platelet Aggregation | U46619 | Human | 8.3[1] |

| Platelet Aggregation | U46619 | Rat | 8.5[1] |

| Platelet Aggregation | U46619 | Dog | 9.1[1] |

| Rat Thoracic Aorta Contraction | U46619 | Rat | 8.6[1] |

| Guinea-pig Trachea Contraction | U46619 | Guinea-pig | 8.3[1] |

| Guinea-pig Lung Parenchyma Contraction | U46619 | Guinea-pig | 8.5[1] |

Experimental Protocols

Measurement of Thromboxane B2 (TXB2) Production in Human Platelet Microsomes

This protocol outlines a method to assess the inhibitory effect of ZD1542 on thromboxane A2 synthase in a cell-free system.

1. Preparation of Platelet Microsomes:

- Collect human blood into anticoagulant (e.g., acid-citrate-dextrose).

- Prepare platelet-rich plasma (PRP) by centrifugation at 200 x g for 15 minutes.

- Pellet platelets from PRP by centrifugation at 2000 x g for 15 minutes.

- Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend.

- Lyse the platelets by sonication or freeze-thaw cycles.

- Isolate the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes).

- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Inhibition Assay:

- Pre-incubate the platelet microsomes with varying concentrations of ZD1542 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

- Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 10 µM).

- Incubate for a defined period (e.g., 10 minutes) at 37°C.

- Terminate the reaction by adding a stopping solution (e.g., indomethacin in ethanol to inhibit further cyclooxygenase activity, followed by acidification).

- Measure the concentration of the stable TXA2 metabolite, TXB2, in the supernatant using a validated method such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).

3. Data Analysis:

- Generate a standard curve for TXB2.

- Calculate the percentage inhibition of TXB2 production at each concentration of ZD1542 compared to the vehicle control.

- Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

U46619-Induced Platelet Aggregation Assay

This protocol describes the evaluation of ZD1542's antagonist activity at the TP receptor on human platelets.

1. Preparation of Platelet-Rich Plasma (PRP):

- Collect human venous blood into 3.2% sodium citrate (9:1 blood to citrate ratio).

- Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used as a reference for 100% aggregation.

2. Aggregation Measurement:

- Use a light transmission aggregometer, maintaining the sample temperature at 37°C.

- Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

- Pipette a known volume of PRP into a cuvette with a stir bar.

- Add varying concentrations of ZD1542 or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

- Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist, U46619.

- Record the change in light transmission over time until a maximal aggregation response is observed.

3. Data Analysis:

- Measure the maximum aggregation percentage for each concentration of ZD1542.

- Construct concentration-response curves for U46619 in the absence and presence of different concentrations of ZD1542.

- Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).

- Determine the apparent pA2 value from a Schild plot, which is a measure of the antagonist's affinity for the receptor.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of ZD1542.

References

An In-depth Technical Guide to ZD1542: A Dual-Action Thromboxane Synthase Inhibitor and Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZD1542, a potent molecule with a dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. ZD1542 acts as both a thromboxane synthase inhibitor and a thromboxane A2 (TP) receptor antagonist. This document collates available quantitative data, outlines detailed experimental protocols for its in-vitro evaluation, and presents key signaling pathways and experimental workflows through standardized diagrams. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the pharmacological profile of this compound.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid, playing a pivotal role in a range of physiological and pathophysiological processes.[1] Synthesized by thromboxane synthase (TXAS), TXA2 mediates its effects through the G-protein coupled thromboxane A2 receptor (TP receptor).[1] Its primary functions include inducing platelet aggregation and vasoconstriction, making it a key player in hemostasis and thrombosis.[2][3][4] Dysregulation of the TXA2 pathway has been implicated in cardiovascular diseases, inflammatory conditions, and cancer progression.[1][2][5]

Consequently, the development of agents that modulate this pathway, such as thromboxane synthase inhibitors and TP receptor antagonists, has been a significant area of therapeutic interest.[6][7] ZD1542 (4(Z)-6-[2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid) is a notable compound that combines both of these inhibitory activities in a single molecule.[8] This dual action offers a potentially more comprehensive blockade of the thromboxane pathway compared to agents with a single mechanism of action.[9]

Mechanism of Action

ZD1542 exhibits a dual mechanism of action:

-

Thromboxane Synthase (TXS) Inhibition: It directly inhibits the enzymatic activity of thromboxane synthase, the terminal enzyme in the biosynthesis of TXA2 from prostaglandin H2 (PGH2). This action reduces the production of TXA2.[8]

-

Thromboxane A2 (TP) Receptor Antagonism: It competitively blocks the TP receptor, thereby preventing the binding of TXA2 and other prostanoid agonists, such as PGH2, and inhibiting downstream signaling.[6][8]

This combined approach not only reduces the synthesis of a key pro-thrombotic and vasoconstrictive mediator but also blocks the receptor through which any remaining TXA2 or other agonists would act.

Quantitative Data

The following tables summarize the reported in-vitro activity of ZD1542 across various experimental systems and species.[8]

Table 1: Thromboxane Synthase (TXS) Inhibitory Activity of ZD1542

| Experimental System | Species | IC50 (µM) |

| Platelet Microsomes | Human | 0.016 |

| Collagen-Stimulated Whole Blood | Human | 0.018 |

| Collagen-Stimulated Whole Blood | Rat | 0.009 |

| Collagen-Stimulated Whole Blood | Dog | 0.049 |

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542

| Preparation | Agonist | Species | Apparent pA2 |

| Platelets (Aggregation) | U46619 | Human | 8.3 |

| Platelets (Aggregation) | U46619 | Rat | 8.5 |

| Platelets (Aggregation) | U46619 | Dog | 9.1 |

| Thoracic Aorta (Contraction) | U46619 | Rat | 8.6 |

| Trachea (Contraction) | U46619 | Guinea-Pig | 8.3 |

| Lung Parenchyma (Contraction) | U46619 | Guinea-Pig | 8.5 |

Table 3: Selectivity of ZD1542

| Enzyme/Receptor | Species | Activity (IC50 or other) |

| Cyclo-oxygenase (HUVEC) | Human | > 100 µM |

| Prostacyclin (PGI2) Synthase (HUVEC) | Human | 18.0 ± 8.6 µM |

Signaling Pathways and Experimental Workflows

Thromboxane A2 Signaling Pathway and Inhibition by ZD1542

The following diagram illustrates the biosynthesis of Thromboxane A2 and its downstream signaling, highlighting the points of intervention by ZD1542.

Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition by ZD1542.

Experimental Workflow for In-Vitro Evaluation of ZD1542

The diagram below outlines a typical workflow for the in-vitro characterization of a dual-action thromboxane modulator like ZD1542.

Caption: In-vitro experimental workflow for characterizing a dual TXS inhibitor and TP antagonist.

Experimental Protocols

The following are detailed, representative protocols for the key in-vitro experiments used to characterize ZD1542.

Thromboxane Synthase Inhibition Assay (Human Platelet Microsomes)

Objective: To determine the IC50 value of ZD1542 for the inhibition of thromboxane synthase.

Materials:

-

Human platelet microsomes

-

ZD1542 stock solution (in DMSO)

-

Arachidonic acid

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of ZD1542 in the assay buffer.

-

In a microplate, add the human platelet microsomes to each well.

-

Add the different concentrations of ZD1542 or vehicle (DMSO) to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

-

Measure the concentration of the stable TXA2 metabolite, TXB2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the percentage inhibition of TXB2 formation against the logarithm of the ZD1542 concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Thromboxane Receptor (TP) Antagonism Assay (Platelet Aggregation)

Objective: To determine the apparent pA2 value of ZD1542 for the antagonism of TP receptor-mediated platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from human, rat, or dog blood

-

ZD1542 stock solution (in DMSO)

-

U46619 (a stable TXA2 mimetic) stock solution

-

Saline

-

Platelet aggregometer

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Adjust the platelet count of the PRP as required.

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

-

Add various concentrations of ZD1542 or vehicle (DMSO) to the PRP and incubate for 5 minutes.

-

Induce platelet aggregation by adding a fixed concentration of U46619.

-

Record the change in light transmission for 5-10 minutes to measure the extent of aggregation.

-

Generate concentration-response curves for U46619 in the absence and presence of different concentrations of ZD1542.

-

Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist (ZD1542) concentration to determine the apparent pA2 value.

Vascular Smooth Muscle Contraction Assay

Objective: To assess the antagonist activity of ZD1542 on TP receptor-mediated vascular smooth muscle contraction.

Materials:

-

Isolated rat thoracic aorta rings

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

-

ZD1542 stock solution (in DMSO)

-

U46619 stock solution

-

Organ bath system with isometric force transducers

Procedure:

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes.

-

Induce a reference contraction (e.g., with KCl) to ensure tissue viability.

-

Wash the tissues and allow them to return to baseline.

-

Add different concentrations of ZD1542 or vehicle to the organ baths and incubate for 30 minutes.

-

Generate cumulative concentration-response curves for U46619-induced contraction in the absence and presence of ZD1542.

-

Measure the isometric tension generated.

-

Calculate the apparent pA2 value using a Schild plot as described in the platelet aggregation assay.

Conclusion

ZD1542 is a potent dual-action compound that effectively inhibits thromboxane synthase and antagonizes the thromboxane A2 receptor in vitro. The quantitative data demonstrate its sub-micromolar to nanomolar potency across different species and experimental systems. The provided experimental protocols offer a framework for the pharmacological characterization of this and similar molecules. The unique dual mechanism of ZD1542 suggests a potential for a more complete and effective modulation of the thromboxane pathway, which warrants further investigation for its therapeutic potential in cardiovascular and inflammatory diseases. This technical guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of this compound.

References

- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 2. academic.oup.com [academic.oup.com]

- 3. U46619 | Hart Biologicals [hartbio.co.uk]

- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biodatacorp.com [biodatacorp.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

ZD1542: A Comprehensive Technical Review of its Thromboxane A2 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZD1542, a potent molecule with a dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. ZD1542 acts as both a competitive antagonist of the thromboxane A2 (TP) receptor and an inhibitor of thromboxane A2 synthase (TXS). This dual activity makes it a significant compound of interest in the study of thrombosis, vasoconstriction, and other pathophysiological processes mediated by TXA2. This document summarizes key quantitative data, details experimental methodologies used to characterize its activity, and provides visual representations of its mechanism and related signaling pathways.

Core Mechanism of Action

ZD1542 exerts its pharmacological effects through two distinct but complementary mechanisms:

-

Thromboxane A2 Synthase (TXS) Inhibition: ZD1542 inhibits the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This action reduces the production of the primary agonist of the TP receptor.

-

Thromboxane A2 (TP) Receptor Antagonism: ZD1542 competitively blocks the TP receptor, thereby preventing the binding of any remaining TXA2 and other TP receptor agonists, such as the endoperoxide PGH2. This blockade directly inhibits the downstream signaling cascade that leads to platelet aggregation and smooth muscle contraction.

The inhibition of TXS by ZD1542 leads to an accumulation of the precursor PGH2. This substrate can then be shunted towards the production of other prostanoids, such as prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α)[1]. The formation of PGD2, in particular, may contribute to the overall anti-aggregatory effect of ZD1542, as PGD2 is a potent inhibitor of platelet aggregation[2].

Quantitative Data Summary

The following tables summarize the in vitro potency of ZD1542 as a TXS inhibitor and a TP receptor antagonist across various species and experimental preparations.

Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542

| Preparation | Species | IC50 (µM) |

| Platelet Microsomes | Human | 0.016 |

| Collagen-Stimulated Whole Blood | Human | 0.018 |

| Collagen-Stimulated Whole Blood | Rat | 0.009 |

| Collagen-Stimulated Whole Blood | Dog | 0.049 |

Data sourced from Leff et al., 1993[1].

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542

| Preparation | Agonist | Species | Apparent pA2 |

| Platelet Aggregation | U46619 | Human | 8.3 |

| Platelet Aggregation | U46619 | Rat | 8.5 |

| Platelet Aggregation | U46619 | Dog | 9.1 |

| Thoracic Aorta Contraction | U46619 | Rat | 8.6 |

| Trachea Contraction | U46619 | Guinea-pig | 8.3 |

| Lung Parenchyma Contraction | U46619 | Guinea-pig | 8.5 |

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist. Data sourced from Leff et al., 1993[1].

Table 3: Selectivity of ZD1542

| Enzyme/Receptor | Species | Activity | IC50 (µM) |

| Cyclo-oxygenase (HUVEC) | Human | Little to no effect | > 100 |

| Prostacyclin (PGI2) Synthase | Human | Weak inhibition | 18.0 +/- 8.6 |

HUVEC: Human Umbilical Vein Endothelial Cell. Data sourced from Leff et al., 1993[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ZD1542.

Thromboxane A2 Synthase (TXS) Inhibition Assay (Human Platelet Microsomes)

-

Objective: To determine the concentration-dependent inhibition of TXS by ZD1542 in a cell-free system.

-

Protocol:

-

Human platelet microsomes are prepared as the source of TXS.

-

Microsomes are incubated with varying concentrations of ZD1542.

-

The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific radioimmunoassay or enzyme immunoassay.

-

The concentration of ZD1542 that causes 50% inhibition of TXB2 production (IC50) is calculated from the concentration-response curve.

-

Platelet Aggregation Assay

-

Objective: To evaluate the functional TP receptor antagonist activity of ZD1542 by measuring its ability to inhibit agonist-induced platelet aggregation.

-

Protocol:

-

Platelet-rich plasma (PRP) is prepared from whole blood samples from humans, rats, or dogs.

-

PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

Varying concentrations of ZD1542 are added to the PRP and incubated for a short period.

-

A submaximal concentration of the TP receptor agonist U46619 is added to induce platelet aggregation.

-

The change in light transmission is recorded over time to measure the extent of aggregation.

-

Concentration-response curves for U46619 are generated in the absence and presence of different concentrations of ZD1542.

-

The apparent pA2 value is determined from a Schild plot analysis, providing a measure of the antagonist's potency.

-

Smooth Muscle Contraction Assay (e.g., Rat Thoracic Aorta)

-

Objective: To assess the TP receptor antagonist activity of ZD1542 in vascular smooth muscle.

-

Protocol:

-

Rings of rat thoracic aorta are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The aortic rings are connected to isometric force transducers to record changes in tension.

-

The tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to the TP receptor agonist U46619 are constructed to establish a baseline contractile response.

-

The tissues are washed, and then incubated with a specific concentration of ZD1542 for a defined period.

-

A second concentration-response curve to U46619 is then generated in the presence of ZD1542.

-

This process is repeated with different concentrations of ZD1542.

-

The rightward shift in the concentration-response curves is used to calculate the apparent pA2 value, indicating the antagonist potency of ZD1542 in this tissue.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of action of ZD1542.

Caption: Experimental workflow for platelet aggregation assay.

Caption: Logical relationship of ZD1542's dual activity.

References

- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of PGD(2) Contributes to the Anti-aggregatory Efficacy of ZD1542, a Thromboxane A(2) Synthase Inhibitor and TP Receptor Antagonist, in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling ICI D1542: A Dual-Action Thromboxane Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ICI D1542, also known as ZD1542, is a potent and selective pharmaceutical compound that simultaneously inhibits thromboxane A2 synthase (TXS) and blocks the thromboxane A2 (TP) receptor.[1] This dual mechanism of action positions it as a significant tool in the study of thrombosis, hemostasis, and inflammatory processes mediated by thromboxane A2 (TXA2). The rationale behind developing dual TXS inhibitors and TP receptor antagonists lies in overcoming the limitations of single-target agents. While TXS inhibitors effectively block the production of TXA2, they can lead to an accumulation of the precursor molecule, prostaglandin H2 (PGH2), which can still activate TP receptors. By concurrently antagonizing the TP receptor, compounds like this compound prevent the pro-aggregatory and vasoconstrictive effects of both TXA2 and PGH2, offering a more complete blockade of this critical signaling pathway.

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical pharmacology of this compound, presenting available quantitative data, outlining representative experimental protocols, and visualizing its mechanism of action.

Chemical Identity

-

Systematic Name: 4(Z)-6-[(2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid[1]

-

Alternate Names: ZD1542

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism targeted at the thromboxane A2 pathway:

-

Thromboxane A2 Synthase (TXS) Inhibition: this compound directly inhibits the enzymatic activity of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By inhibiting TXS, this compound effectively reduces the production of the potent prothrombotic and vasoconstrictive agent, TXA2.[1]

-

Thromboxane A2 (TP) Receptor Antagonism: Simultaneously, this compound acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor). This prevents the binding of any residual TXA2, as well as its precursor PGH2, to the receptor, thereby blocking the downstream signaling cascade that leads to platelet aggregation and smooth muscle contraction.[1]

The following diagram illustrates the signaling pathway and the points of intervention by this compound.

Caption: Dual mechanism of this compound on the thromboxane pathway.

Preclinical Data

The in vitro activity of this compound has been evaluated in a range of assays using platelets and smooth muscle preparations from various species, including humans.[1] The following tables summarize the key quantitative findings.

Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of this compound

| Preparation | Agonist | Species | IC50 (µM) |

| Platelet Microsomes | - | Human | 0.016 |

| Whole Blood | Collagen | Human | 0.018 |

| Whole Blood | Collagen | Rat | 0.009 |

| Whole Blood | Collagen | Dog | 0.049 |

| Data from Leigh, P. J., et al. (1993).[1] |

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of this compound

| Preparation | Agonist | Species | Apparent pA2 |

| Platelets (Aggregation) | U46619 | Human | 8.3 |

| Platelets (Aggregation) | U46619 | Rat | 8.5 |

| Platelets (Aggregation) | U46619 | Dog | 9.1 |

| Thoracic Aorta (Contraction) | U46619 | Rat | 8.6 |

| Trachea (Contraction) | U46619 | Guinea Pig | 8.3 |

| Lung Parenchyma (Contraction) | U46619 | Guinea Pig | 8.5 |

| Data from Leigh, P. J., et al. (1993).[1] |

Table 3: Selectivity Profile of this compound

| Enzyme/Receptor | Species | IC50 (µM) |

| Cyclo-oxygenase (HUVEC) | Human | > 100 |

| Prostacyclin (PGI2) Synthase | Human | 18.0 ± 8.6 |

| Data from Leigh, P. J., et al. (1993).[1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative methodologies for the key experiments cited, based on standard laboratory practices.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist (U46619).

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human, rat, or dog subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Procedure:

-

Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

The TP receptor agonist U46619 is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The apparent pA2 values are calculated using a Schild plot to quantify the antagonist potency of this compound.

Smooth Muscle Contraction Assay

Objective: To evaluate the antagonist effect of this compound on the contraction of vascular and airway smooth muscle induced by a TP receptor agonist.

Methodology:

-

Tissue Preparation: Thoracic aorta (rat), trachea (guinea pig), or lung parenchyma (guinea pig) are dissected and placed in an oxygenated physiological salt solution.

-

Organ Bath Setup: Tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

Isometric Tension Recording: Changes in muscle tension are recorded isometrically using a force-displacement transducer.

-

Assay Procedure:

-

Tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to the TP receptor agonist U46619 are generated in the absence and presence of increasing concentrations of this compound.

-

-

Data Analysis: The apparent pA2 values are determined from the parallel rightward shifts of the concentration-response curves in the presence of the antagonist.

The following diagram illustrates a generalized workflow for in vitro evaluation of a dual TXS inhibitor and TP receptor antagonist.

Caption: Generalized workflow for in vitro characterization.

Discovery and History

Specific details regarding the discovery and development history of this compound by Imperial Chemical Industries (ICI) are not extensively documented in publicly available literature. However, its development can be situated within the broader context of research in the late 1980s and early 1990s focused on discovering more effective antiplatelet and antithrombotic agents. The limitations of existing therapies, such as aspirin, which has a non-specific mechanism of action, spurred the investigation into more targeted approaches to modulate the arachidonic acid cascade. The development of dual-action compounds like this compound represents a rational drug design approach to achieve a more complete and selective inhibition of the prothrombotic effects of thromboxane A2.

Conclusion

This compound is a potent and selective dual-acting inhibitor of thromboxane A2 synthase and antagonist of the thromboxane A2 receptor. In vitro studies have demonstrated its efficacy in inhibiting platelet aggregation and smooth muscle contraction across multiple species. While further information on its in vivo activity and clinical development is limited in the public domain, the preclinical profile of this compound highlights its potential as a valuable research tool for investigating the pathophysiology of thrombotic and inflammatory diseases. The data and methodologies presented in this whitepaper provide a foundation for researchers and drug development professionals interested in the continued exploration of thromboxane modulation.

References

ZD1542: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD1542 is a potent and selective dual-action molecule that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] Developed by Zeneca Pharmaceuticals, its unique pharmacological profile offers a comprehensive approach to blocking the thromboxane pathway, which is critically involved in platelet aggregation and vasoconstriction. This technical guide provides an in-depth overview of the pharmacological properties of ZD1542, based on available in vitro data. Information regarding in vivo efficacy, pharmacokinetics, and clinical trials is not extensively available in the public domain, suggesting that the compound's development may have been discontinued at the preclinical stage.

Core Pharmacological Properties

ZD1542 exhibits a dual mechanism of action, targeting two key components of the thromboxane A2 signaling cascade.

Thromboxane A2 Synthase (TXS) Inhibition

ZD1542 is a potent inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a reduction in the production of TXA2, a primary mediator of platelet activation and aggregation.[1]

Thromboxane A2 (TP) Receptor Antagonism

In addition to inhibiting TXA2 synthesis, ZD1542 acts as a competitive antagonist at the thromboxane A2 (TP) receptor.[1] By blocking this receptor, it prevents the binding of any residual TXA2, as well as other prostanoid receptor agonists, thereby inhibiting downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ZD1542 from in vitro studies.

Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542 [1]

| System | Species | IC50 (µM) |

| Platelet Microsomes | Human | 0.016 |

| Collagen-Stimulated Whole Blood | Human | 0.018 |

| Collagen-Stimulated Whole Blood | Rat | 0.009 |

| Collagen-Stimulated Whole Blood | Dog | 0.049 |

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542 [1]

| Preparation | Species | Agonist | Apparent pA2 |

| Platelets | Human | U46619 | 8.3 |

| Platelets | Rat | U46619 | 8.5 |

| Platelets | Dog | U46619 | 9.1 |

| Thoracic Aorta | Rat | U46619 | 8.6 |

| Trachea | Guinea Pig | U46619 | 8.3 |

| Lung Parenchyma | Guinea Pig | U46619 | 8.5 |

Table 3: Selectivity Profile of ZD1542 [1]

| Enzyme/Receptor | Preparation | Species | IC50 (µM) |

| Cyclo-oxygenase | HUVEC | Human | > 100 |

| Prostacyclin (PGI2) Synthase | HUVEC | Human | 18.0 ± 8.6 |

HUVEC: Human Umbilical Vein Endothelial Cell

Signaling Pathways and Mechanism of Action

The dual action of ZD1542 effectively interrupts the thromboxane A2 signaling pathway at two distinct points. The following diagram illustrates this mechanism.

Experimental Protocols

While the precise, detailed experimental protocols for the studies on ZD1542 are not fully available, the following sections describe the standard methodologies for the key assays used to characterize this compound.

Thromboxane A2 Synthase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of thromboxane A2 synthase.

Platelet Aggregation Assay

This assay measures the effect of a compound on platelet aggregation induced by a TP receptor agonist, such as U46619.

Smooth Muscle Contraction Assay (Schild Analysis)

This assay is used to determine the antagonist potency (pA2) of a compound on smooth muscle tissue.

In Vivo Pharmacology and Pharmacokinetics

A thorough search of publicly available scientific literature did not yield any comprehensive in vivo efficacy, safety, or pharmacokinetic data for ZD1542. The absence of such information suggests that the compound may not have progressed beyond preclinical in vitro characterization.

Conclusion

ZD1542 is a well-characterized dual-action inhibitor of the thromboxane A2 pathway in vitro. Its potent inhibition of thromboxane A2 synthase and antagonism of the TP receptor make it a compelling molecule from a pharmacological standpoint. However, the lack of available in vivo and clinical data limits a complete understanding of its therapeutic potential. This technical guide provides a comprehensive summary of the currently known pharmacological profile of ZD1542, intended to serve as a valuable resource for researchers and scientists in the field of drug development.

References

In Vitro Profile of ICI D1542 (ZD1542): A Dual-Action Thromboxane Modulator

An in-depth analysis of the preclinical in vitro data for ICI D1542 (also known as ZD1542), a potent molecule with a dual mechanism of action targeting the thromboxane A2 pathway. This technical guide provides a comprehensive overview of its inhibitory and antagonistic activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative In Vitro Pharmacology Data

The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist.

Table 1: Thromboxane A2 Synthase Inhibition

| Species | Preparation | Parameter | Value (µM) |

| Human | Platelet Microsomes | IC50 (TXB2 production) | 0.016 |

| Human | Whole Blood | IC50 (Collagen-stimulated TXS) | 0.018 |

| Rat | Whole Blood | IC50 (Collagen-stimulated TXS) | 0.009 |

| Dog | Whole Blood | IC50 (Collagen-stimulated TXS) | 0.049 |

Table 2: Thromboxane A2 (TP) Receptor Antagonism

| Species | Preparation | Agonist | Parameter | Value (pA2) |

| Human | Platelets | U46619 | Apparent pA2 | 8.3 |

| Rat | Platelets | U46619 | Apparent pA2 | 8.5 |

| Dog | Platelets | U46619 | Apparent pA2 | 9.1 |

| Rat | Thoracic Aorta | U46619 | Apparent pA2 | 8.6 |

| Guinea-Pig | Trachea | U46619 | Apparent pA2 | 8.3 |

| Guinea-Pig | Lung Parenchyma | U46619 | Apparent pA2 | 8.5 |

Table 3: Selectivity Profile

| Target | Preparation | Parameter | Value (µM) |

| Cyclo-oxygenase | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | > 100 |

| Prostacyclin (PGI2) Synthase | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | 18.0 +/- 8.6 |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the evaluation of this compound.

Thromboxane A2 Synthase Activity Assay

This assay determines the inhibitory activity of this compound on thromboxane A2 synthase.

-

Preparation of Platelet Microsomes: Human platelets are isolated and subjected to microsomal preparation to enrich for thromboxane A2 synthase.

-

Incubation: The platelet microsomal preparation is incubated with this compound at varying concentrations.

-

Measurement of TXB2 Production: The production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, is measured. This is quantified to determine the extent of enzyme inhibition.

-

Data Analysis: The concentration of this compound that inhibits TXB2 production by 50% (IC50) is calculated.[1]

Whole Blood Thromboxane Synthesis Assay

This assay assesses the effect of this compound on thromboxane synthesis in a more physiologically relevant whole blood environment.

-

Blood Collection: Whole blood is collected from human, rat, and dog subjects.

-

Stimulation: Collagen is used to stimulate thromboxane synthesis in the whole blood samples.

-

Incubation with this compound: The blood samples are incubated with a range of concentrations of this compound.

-

Measurement of Prostanoids: The levels of TXB2, as well as prostaglandins PGD2, PGE2, and PGF2α, are measured to assess the inhibition of thromboxane synthase and any potential shunting of the metabolic pathway.

-

Data Analysis: The IC50 value for the inhibition of collagen-stimulated TXB2 formation is determined.[1]

Platelet Aggregation Assay

This assay evaluates the antagonistic effect of this compound on the thromboxane A2 receptor (TP receptor) in platelets.

-

Platelet Preparation: Platelet-rich plasma is prepared from human, rat, and dog blood.

-

Incubation: The platelets are incubated with various concentrations of this compound.

-

Induction of Aggregation: The synthetic thromboxane A2 mimetic, U46619, is added to induce platelet aggregation.

-

Measurement of Aggregation: Platelet aggregation is monitored and measured.

-

Data Analysis: The apparent pA2 values are calculated to quantify the antagonist potency of this compound.[1]

Smooth Muscle Contraction Assay

This assay investigates the antagonist activity of this compound on TP receptors in vascular and pulmonary smooth muscle.

-

Tissue Preparation: Preparations of rat thoracic aorta, guinea-pig trachea, and lung parenchyma are used.

-

Incubation: The smooth muscle preparations are incubated with this compound at different concentrations.

-

Induction of Contraction: U46619 is used to induce smooth muscle contraction.

-

Measurement of Contraction: The contractile responses of the smooth muscle preparations are measured.

-

Data Analysis: Apparent pA2 values are determined to assess the antagonist potency of this compound in these tissues. The study also evaluated the effect of this compound on contractions induced by non-prostanoid agonists to assess its selectivity.[1]

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound within the arachidonic acid cascade.

Caption: Dual mechanism of this compound in the thromboxane A2 pathway.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the general workflow for the in vitro characterization of this compound.

Caption: General workflow for the in vitro evaluation of this compound.

References

ZD1542: An In-depth Technical Guide to Species Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD1542 is a potent and selective dual-action compound that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] This dual mechanism of action makes it a compound of significant interest in the study of thrombosis, inflammation, and various cardiovascular and pulmonary conditions where the thromboxane pathway plays a critical role. Understanding the species specificity of ZD1542 is paramount for the accurate interpretation of preclinical data and the successful translation of findings to human applications. This technical guide provides a comprehensive overview of the available data on the species-specific activity of ZD1542, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

ZD1542 exerts its effects through two primary mechanisms:

-

Inhibition of Thromboxane A2 Synthase (TXS): ZD1542 blocks the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). This inhibition leads to a reduction in TXA2 levels and a concurrent redirection of PGH2 towards the synthesis of other prostaglandins, such as PGD2, PGE2, and PGF2α.[1]

-

Antagonism of the Thromboxane A2 Receptor (TP): ZD1542 competitively binds to and blocks the TP receptor, thereby preventing the biological effects of any remaining TXA2 and other TP receptor agonists.[1]

These actions collectively lead to a potent anti-platelet aggregation and smooth muscle relaxant effect.

Quantitative Data on Species Specificity

The following tables summarize the in vitro activity of ZD1542 across different species, providing a clear comparison of its potency as both a TXS inhibitor and a TP receptor antagonist.

Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542

| Species | Preparation | Stimulus | IC50 (µM) |

| Human | Platelet Microsomes | - | 0.016[1] |

| Human | Whole Blood | Collagen | 0.018[1] |

| Rat | Whole Blood | Collagen | 0.009[1] |

| Dog | Whole Blood | Collagen | 0.049[1] |

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542

| Species | Preparation | Agonist | Apparent pA2 |

| Human | Platelets | U46619 | 8.3[1] |

| Rat | Platelets | U46619 | 8.5[1] |

| Dog | Platelets | U46619 | 9.1[1] |

| Rat | Thoracic Aorta | U46619 | 8.6[1] |

| Guinea-Pig | Trachea | U46619 | 8.3[1] |

| Guinea-Pig | Lung Parenchyma | U46619 | 8.5[1] |

Signaling Pathways and Experimental Workflows

Thromboxane A2 Biosynthesis and Signaling Pathway

The following diagram illustrates the arachidonic acid cascade, highlighting the points of action for ZD1542.

Caption: ZD1542 inhibits Thromboxane Synthase and antagonizes the TP receptor.

Experimental Workflow for Assessing TP Receptor Antagonism

The following diagram outlines a typical workflow for evaluating the antagonist activity of a compound like ZD1542 on isolated tissues.

References

This technical guide provides a comprehensive overview of the in-vitro pharmacological properties of ICI D1542, also known as ZD1542. The information is intended for researchers, scientists, and professionals in drug development interested in the mechanism and activity of this dual-action compound.

Core Compound Profile

This compound (ZD1542), with the chemical name 4(Z)-6-[2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid, is a potent and selective thromboxane A2 synthase (TXS) inhibitor and thromboxane A2 (TP) receptor antagonist.[1] Its dual mechanism of action makes it a significant compound of interest for therapeutic applications targeting the thromboxane pathway.

Quantitative Pharmacological Data

The following tables summarize the key in-vitro activities of ZD1542 across various experimental models.

Table 1: Inhibition of Thromboxane A2 Synthase (TXS)

| Preparation | Parameter | Value (µM) | Notes |

| Human Platelet Microsomes | IC50 (for TXB2 production) | 0.016 | Inhibition was associated with an increase in PGE2 and PGF2α formation.[1] |

| Human Whole Blood (collagen-stimulated) | IC50 (for TXS) | 0.018 | --- |

| Rat Whole Blood (collagen-stimulated) | IC50 (for TXS) | 0.009 | --- |

| Dog Whole Blood (collagen-stimulated) | IC50 (for TXS) | 0.049 | --- |

| Cultured Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | IC50 | > 100 | Indicates low activity against COX.[1] |

| Cultured HUVEC Prostacyclin (PGI2) Synthase | IC50 | 18.0 ± 8.6 | --- |

Table 2: Thromboxane A2 (TP) Receptor Antagonism

| Preparation | Agonist | Parameter | Value (pA2) |

| Human Platelets | U46619 | Apparent pA2 | 8.3 |

| Rat Platelets | U46619 | Apparent pA2 | 8.5 |

| Dog Platelets | U46619 | Apparent pA2 | 9.1 |

| Rat Thoracic Aorta | U46619 | Apparent pA2 | 8.6 |

| Guinea-pig Trachea | U46619 | Apparent pA2 | 8.3 |

| Guinea-pig Lung Parenchyma | U46619 | Apparent pA2 | 8.5 |

Signaling Pathway and Mechanism of Action

ZD1542 exerts its effects by intervening in the arachidonic acid cascade at two distinct points. Firstly, it inhibits the thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Secondly, it acts as a competitive antagonist at the thromboxane A2 (TP) receptor, preventing the binding of any residual TXA2 and subsequent downstream signaling.

Experimental Protocols

The following sections detail the methodologies used to ascertain the quantitative data presented above.

Objective: To determine the in-vitro inhibitory effect of ZD1542 on TXS activity.

Methodology:

-

Preparation of Platelet Microsomes: Human platelets are harvested and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in TXS.

-

Enzyme Inhibition Assay:

-

The platelet microsomal preparation is pre-incubated with varying concentrations of ZD1542.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, and the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is quantified using a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

-

Whole Blood Assay:

-

Freshly drawn whole blood (human, rat, or dog) is treated with an anticoagulant.

-

A stimulating agent, such as collagen, is added to induce platelet activation and subsequent TXA2 production.

-

Samples are incubated with a range of ZD1542 concentrations.

-

The reaction is stopped, and plasma is separated for the quantification of TXB2.

-

-

Data Analysis: The concentration of ZD1542 that causes 50% inhibition of TXB2 production (IC50) is calculated from the concentration-response curve.

Objective: To quantify the antagonist activity of ZD1542 at the TP receptor.

Methodology:

-

Platelet Aggregation Assay:

-

Platelet-rich plasma is prepared from fresh blood samples (human, rat, or dog).

-

Platelet aggregation is induced by the addition of the TP receptor agonist, U46619.

-

The aggregation response is measured using an aggregometer, which records changes in light transmission through the platelet suspension.

-

The assay is repeated in the presence of increasing concentrations of ZD1542.

-

-

Smooth Muscle Contraction Assay:

-

Isolated tissue preparations, such as rat thoracic aorta, guinea-pig trachea, or lung parenchyma, are mounted in an organ bath containing a physiological salt solution.

-

Contractions are induced by the addition of U46619.

-

The magnitude of the contraction is measured using a force transducer.

-

The assay is performed in the presence of various concentrations of ZD1542 to determine its inhibitory effect on agonist-induced contractions.

-

-

Data Analysis: The apparent pA2 value is determined from Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Selectivity Profile

ZD1542 demonstrates a high degree of selectivity. At concentrations significantly higher than those required to antagonize TP receptors, the compound did not affect the actions of non-prostanoid agonists in smooth muscle preparations. Furthermore, it did not exhibit agonist activity in any of the tested smooth muscle preparations and showed no interaction with EP- or FP-receptors.[1] This selectivity is crucial for minimizing off-target effects.

Conclusion

This compound (ZD1542) is a potent dual-action compound that effectively inhibits thromboxane A2 synthase and antagonizes the thromboxane A2 receptor. Its high potency and selectivity, as demonstrated by the in-vitro data, underscore its potential as a pharmacological tool and a candidate for further investigation in therapeutic areas where the thromboxane pathway plays a critical role.

References

ZD1542: A Dual-Action Thromboxane A2 Modulator - A Technical Guide

Abstract

ZD1542 is a potent pharmacological agent that exhibits a dual mechanism of action centered on the thromboxane A2 (TXA2) signaling pathway. It functions as both a selective inhibitor of thromboxane A2 synthase (TXS) and a competitive antagonist of the thromboxane A2 receptor (TP receptor). This dual activity makes it a significant tool for research in thrombosis, inflammation, and vasoconstriction. This technical guide provides a comprehensive overview of the signaling pathway of ZD1542, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Dual Blockade of the Thromboxane A2 Pathway

ZD1542 exerts its effects by intervening at two critical points in the arachidonic acid cascade, specifically targeting the synthesis and signaling of thromboxane A2.

-

Inhibition of Thromboxane A2 Synthase (TXS): ZD1542 directly inhibits the enzymatic activity of TXS. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a key intermediate in the cyclooxygenase (COX) pathway, into thromboxane A2. By blocking TXS, ZD1542 effectively reduces the production of TXA2. A notable consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, such as prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2).[1][2]

-

Antagonism of the Thromboxane A2 Receptor (TP Receptor): In addition to inhibiting its synthesis, ZD1542 also acts as a competitive antagonist at the TP receptor. This means it binds to the receptor without activating it, thereby preventing the endogenous ligand, TXA2, from binding and initiating downstream signaling events. This receptor blockade is crucial in preventing the physiological effects of any residual or uninhibited TXA2. The downstream effects of TP receptor activation that are blocked by ZD1542 include platelet aggregation and smooth muscle contraction.[1]

Quantitative Efficacy of ZD1542

The potency of ZD1542 has been quantified across various in vitro systems and species, demonstrating its high affinity and efficacy.

Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542

| Preparation | Species | IC50 (µM) | Notes |

| Human Platelet Microsomes | Human | 0.016 | Inhibition of TXB2 production.[1] |

| Collagen-Stimulated Whole Blood | Human | 0.018 | Inhibition of TXB2 formation with a concomitant increase in PGD2, PGE2, and PGF2α.[1] |

| Collagen-Stimulated Whole Blood | Rat | 0.009 | |

| Collagen-Stimulated Whole Blood | Dog | 0.049 | |

| Cultured Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | Human | > 100 | Demonstrates selectivity for TXS over COX.[1] |

| Cultured HUVEC Prostacyclin (PGI2) Synthase | Human | 18.0 +/- 8.6 | Minimal effect on PGI2 synthase.[1] |

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542

| Preparation | Species | Apparent pA2 Value | Agonist Used |

| Platelet Aggregation | Human | 8.3 | U46619 |

| Platelet Aggregation | Rat | 8.5 | U46619 |

| Platelet Aggregation | Dog | 9.1 | U46619 |

| Thoracic Aorta Contraction | Rat | 8.6 | U46619 |

| Trachea Contraction | Guinea Pig | 8.3 | U46619 |

| Lung Parenchyma Contraction | Guinea Pig | 8.5 | U46619 |

Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of action of ZD1542 and the experimental workflow used to characterize its effects.

Caption: ZD1542 Signaling Pathway.

Caption: Experimental workflow for characterizing ZD1542.

Detailed Experimental Protocols

The characterization of ZD1542 involves several key in vitro assays. The following are detailed methodologies for the principal experiments cited.

Thromboxane A2 Synthase (TXS) Inhibition Assay in Human Platelet Microsomes

-

Preparation of Platelet Microsomes:

-

Human platelets are obtained from whole blood by differential centrifugation.

-

Platelets are washed and then lysed by sonication or freeze-thawing in a buffer solution.

-

The lysate is centrifuged at high speed to pellet the microsomal fraction, which is rich in TXS.

-

The microsomal pellet is resuspended in a suitable buffer.

-

-

Inhibition Assay:

-

Aliquots of the platelet microsomal suspension are pre-incubated with various concentrations of ZD1542 or vehicle control for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid or PGH2.

-

The reaction is allowed to proceed for a defined period and then terminated by the addition of a stopping solution (e.g., citric acid).

-

The samples are centrifuged, and the supernatant is collected.

-

-

Quantification of Thromboxane B2 (TXB2):

-

TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2. Therefore, TXB2 levels are measured as an indicator of TXA2 production.

-

TXB2 concentrations in the supernatant are determined using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

The percentage inhibition of TXB2 production at each concentration of ZD1542 is calculated relative to the vehicle control.

-

The IC50 value, the concentration of ZD1542 that causes 50% inhibition of TXB2 production, is determined by non-linear regression analysis of the concentration-response curve.

-

TP Receptor Antagonism Assay using Platelet Aggregometry

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected in an anticoagulant (e.g., citrate).

-

PRP is prepared by centrifuging the whole blood at a low speed to pellet the red and white blood cells, leaving the platelets suspended in the plasma.

-

-

Platelet Aggregation Assay:

-

PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

PRP is pre-incubated with various concentrations of ZD1542 or vehicle control.

-

Platelet aggregation is induced by the addition of a sub-maximal concentration of the TP receptor agonist, U46619.

-

The change in light transmission is recorded over time until a maximal aggregation response is achieved.

-

-

Data Analysis:

-

The extent of platelet aggregation is quantified as the maximum change in light transmission.

-

Concentration-response curves for U46619 are generated in the absence and presence of different concentrations of ZD1542.

-

The pA2 value, a measure of the affinity of a competitive antagonist, is determined using a Schild plot analysis. This involves plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting line is the pA2 value.

-

TP Receptor Antagonism Assay in Isolated Smooth Muscle Preparations

-

Tissue Preparation:

-

A smooth muscle tissue, such as rat thoracic aorta or guinea-pig trachea, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.

-

The tissue is allowed to equilibrate under a resting tension.

-

-

Contraction Assay:

-

Cumulative concentration-response curves to the TP receptor agonist U46619 are generated to establish a baseline response.

-

The tissue is then washed and incubated with a specific concentration of ZD1542 for a defined period.

-

A second cumulative concentration-response curve to U46619 is then constructed in the presence of ZD1542.

-

This process is repeated with different concentrations of ZD1542.

-

-

Data Analysis:

-

The contractile responses are measured as the increase in tension.

-

The concentration-response curves for U46619 are shifted to the right in the presence of the competitive antagonist ZD1542.

-

The pA2 value is determined from the magnitude of the rightward shift of the concentration-response curves using Schild analysis, as described for the platelet aggregation assay.

-

Selectivity of ZD1542

An important aspect of the pharmacological profile of ZD1542 is its selectivity.[1] At concentrations effective at inhibiting TXS and blocking TP receptors, ZD1542 shows little to no effect on:

-

Cyclooxygenase (COX) activity.

-

Prostacyclin (PGI2) synthase.

-

5-hydroxytryptamine (5-HT) induced platelet aggregation.

-

The primary phases of adenosine diphosphate (ADP) and adrenaline-induced platelet aggregation.

-

The effects of PGD2, PGE1, and PGI2 on platelets.

-

The actions of non-prostanoid agonists in smooth muscle preparations.[1]

-

EP- or FP-receptors.[1]

This high degree of selectivity makes ZD1542 a precise tool for investigating the specific roles of the thromboxane A2 pathway in various physiological and pathological processes.

Conclusion

ZD1542 is a well-characterized dual-action inhibitor of the thromboxane A2 pathway. Its ability to both prevent the synthesis of TXA2 and block its receptor-mediated effects provides a comprehensive blockade of this signaling cascade. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals working in areas where the thromboxane A2 pathway is a key target.

References

- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of PGD(2) Contributes to the Anti-aggregatory Efficacy of ZD1542, a Thromboxane A(2) Synthase Inhibitor and TP Receptor Antagonist, in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZD1542 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZD1542, a potent dual-action inhibitor of thromboxane A2 (TXA2) synthase and a thromboxane A2 (TP) receptor antagonist, in in vitro platelet aggregation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant quantitative data for the effective use of this compound in research and drug development settings.

Introduction to ZD1542